
2-(3,4-Dichlorophenyl)-5-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-5-methylthiazolidine is an organic compound characterized by a thiazolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the phenyl group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazolidine or phenyl derivatives.
Substitution: Functionalized phenyl derivatives.
科学的研究の応用
2-(3,4-Dichlorophenyl)-5-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
2-(3,4-Dichlorophenyl)-1,3-thiazolidine: Similar structure but lacks the methyl group.
2-(3,4-Dichlorophenyl)-4-methylthiazole: Contains a thiazole ring instead of a thiazolidine ring.
3,4-Dichlorophenylthiazolidine-2,4-dione: Contains a dione functionality on the thiazolidine ring.
Uniqueness: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine is unique due to the presence of both the 3,4-dichlorophenyl group and the methyl group on the thiazolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
116113-04-3 |
|---|---|
分子式 |
C10H11Cl2NS |
分子量 |
248.17 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H11Cl2NS/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6,10,13H,5H2,1H3 |
InChIキー |
UTWXVZMJASPCEF-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(S1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



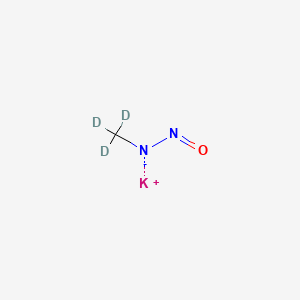

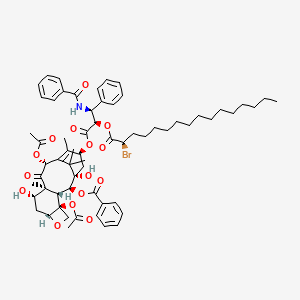
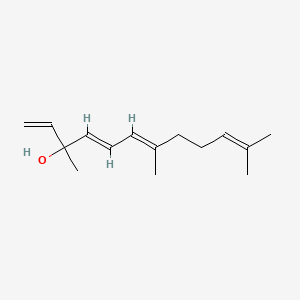
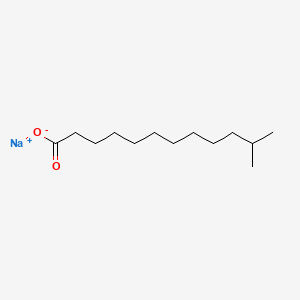
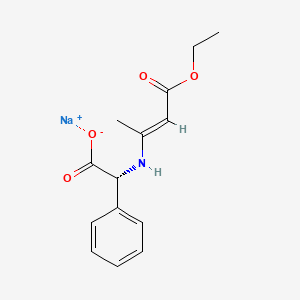
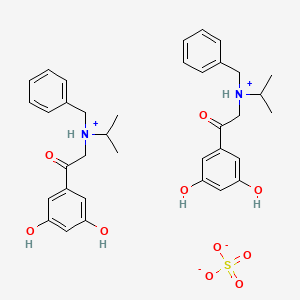

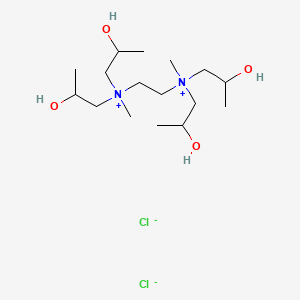
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)



